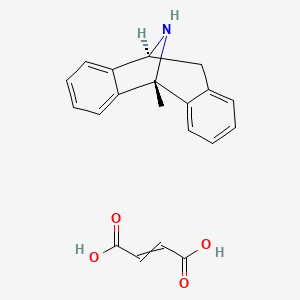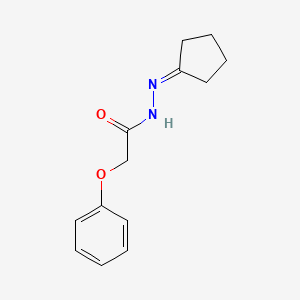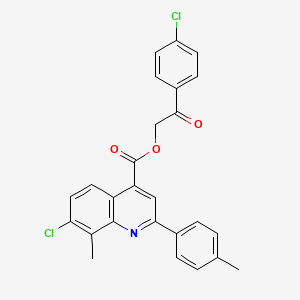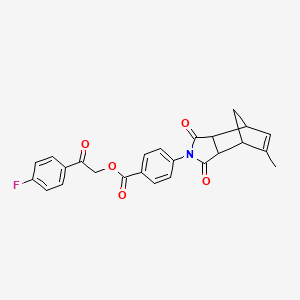![molecular formula C21H14BrNO6 B12460663 4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)
4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a bromobenzamido group and a phenoxy group attached to a benzene ring with two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoic acid with 4-aminophenol to form 4-(4-bromobenzamido)phenol. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like hydroxyl or amino groups.
Applications De Recherche Scientifique
4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism by which 4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The bromobenzamido group can form hydrogen bonds with target molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene-4,4’-dicarboxylic acid: Similar in structure but contains an azo group instead of a bromobenzamido group.
Phthalic acid: A simpler compound with two carboxylic acid groups attached to a benzene ring.
Isophthalic acid: Similar to phthalic acid but with carboxylic acid groups in different positions on the benzene ring.
Uniqueness
4-[4-(4-BROMOBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is unique due to the presence of both a bromobenzamido group and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C21H14BrNO6 |
|---|---|
Poids moléculaire |
456.2 g/mol |
Nom IUPAC |
4-[4-[(4-bromobenzoyl)amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C21H14BrNO6/c22-13-3-1-12(2-4-13)19(24)23-14-5-7-15(8-6-14)29-16-9-10-17(20(25)26)18(11-16)21(27)28/h1-11H,(H,23,24)(H,25,26)(H,27,28) |
Clé InChI |
VNAGWPDGWQJRJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12460583.png)



![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B12460611.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12460620.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B12460641.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12460653.png)
![4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B12460666.png)

